

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-fluorobenzoic acid**, a key building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. This document outlines its fundamental molecular properties, a detailed experimental protocol for a common synthetic application, and a logical workflow for its integration into drug discovery pipelines.

Core Molecular Data

2-Bromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of both bromine and fluorine substituents, along with the carboxylic acid functional group, makes it a versatile reagent in a variety of chemical transformations.

Parameter	Value	Source
Molecular Formula	C ₇ H ₄ BrFO ₂	[1] [2]
Molecular Weight	219.01 g/mol	[1] [2] [3]
CAS Number	1006-41-3	[2] [3] [4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	172-176 °C	[2] [3] [5]

Synthetic Utility and Applications

2-Bromo-4-fluorobenzoic acid is a valuable intermediate in the synthesis of complex organic molecules.[2][6] The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in many active pharmaceutical ingredients (APIs).[6] Consequently, this compound is frequently employed in the development of novel anti-inflammatory drugs, and anti-cancer agents.[2][6]

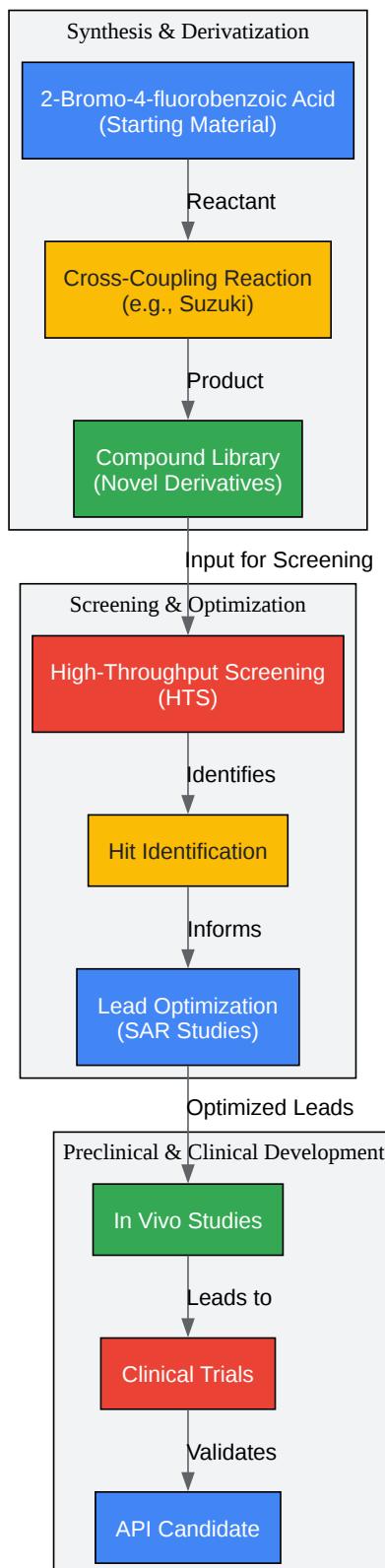
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for **2-Bromo-4-fluorobenzoic acid** in the synthesis of biaryl compounds.

Objective: To synthesize a 4-fluoro-2-aryl-benzoic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Bromo-4-fluorobenzoic acid**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4 , 2.0 equivalents)
- Anhydrous and degassed 1,4-dioxane/water (4:1 mixture)
- Schlenk flask
- Magnetic stirrer and heating plate
- Inert gas supply (Argon or Nitrogen)


- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine **2-Bromo-4-fluorobenzoic acid** (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
- Inerting: Seal the flask and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.
- Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
- Reaction: Heat the mixture to 100-120 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of **2-Bromo-4-fluorobenzoic acid** in a drug discovery and development process.

[Click to download full resolution via product page](#)

Caption: Workflow for Drug Discovery using **2-Bromo-4-fluorobenzoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-4-fluorobenzoic acid CAS#: 1006-41-3 [amp.chemicalbook.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. 2-Bromo-4-fluorobenzoic Acid | [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179233#2-bromo-4-fluorobenzoic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b179233#2-bromo-4-fluorobenzoic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com